(5S)-dec-1-yn-5-ol
Overview
Description
(5S)-dec-1-yn-5-ol is a chemical compound with the molecular formula C10H18O It is an alkyne alcohol, characterized by the presence of a triple bond between the first and second carbon atoms and a hydroxyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-dec-1-yn-5-ol typically involves the use of stereoselective methods to ensure the correct configuration of the compound. One common approach is the asymmetric reduction of a propargylic ketone using chiral catalysts. This method allows for the selective formation of the (5S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral ligands and catalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: (5S)-dec-1-yn-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to form a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bond.
Substitution: Nucleophiles such as halides or amines can be used to substitute the hydroxyl group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides, amines, or other substituted products.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.
Medicine: Research has indicated that (5S)-dec-1-yn-5-ol may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of (5S)-dec-1-yn-5-ol is not fully understood. it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which may contribute to its neuroprotective effects.
Comparison with Similar Compounds
(5R)-dec-1-yn-5-ol: The enantiomer of (5S)-dec-1-yn-5-ol, which may have different biological activities and properties.
Dec-1-yn-5-one: A related compound where the hydroxyl group is replaced by a carbonyl group.
Dec-1-yn-5-amine: A compound where the hydroxyl group is replaced by an amino group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with enzymes and proteins. The presence of both an alkyne and a hydroxyl group also provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
(5S)-dec-1-yn-5-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h2,10-11H,3,5-9H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYQQEXMUPBIHG-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579973 | |
Record name | (5S)-Dec-1-yn-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848609-05-2 | |
Record name | (5S)-Dec-1-yn-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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